Guanfu base A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

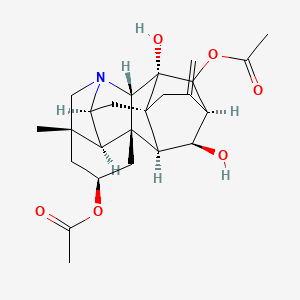

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19?,20-,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNUSOJAYIHLNS-CGMBEVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6(C([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guanfu base A mechanism of action in cardiac cells

An In-depth Technical Guide on the Core Mechanism of Action of Guanfu Base A in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (GFA) is a diterpenoid alkaloid compound extracted from the tuber of Aconitum coreanum.[1] Approved in China for the treatment of supraventricular tachycardia, GFA demonstrates significant anti-arrhythmic properties.[2] Its primary mechanism of action in cardiac cells is the multi-channel blockade of key ion channels responsible for the cardiac action potential.[2][3] GFA exhibits a concentration-dependent inhibition of sodium, potassium, and calcium channels.[2] Notably, it shows a selective inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T), a desirable characteristic for anti-arrhythmic agents that can reduce the risk of pro-arrhythmic events. While it also blocks the hERG (human Ether-à-go-go-Related Gene) potassium channel, its potency is significantly lower compared to its analogue, Guanfu Base G (GFG), suggesting a potentially safer cardiovascular profile with a reduced risk of QT prolongation. This guide provides a detailed overview of GFA's electrophysiological effects, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Multi-Ion Channel Modulation

The anti-arrhythmic effects of this compound are primarily attributed to its direct interaction with and inhibition of several critical cardiac ion channels. This multi-channel blockade alters the electrophysiological properties of cardiomyocytes, thereby suppressing abnormal rhythms.

Sodium Channel (INa) Blockade

GFA is a potent inhibitor of cardiac sodium channels, a mechanism characteristic of Class I anti-arrhythmic drugs. It inhibits the sodium current (INa) in a concentration and frequency-dependent manner by acting on the inactivated and resting states of the channel. This action reduces the maximum upstroke velocity (Vmax) of the action potential, slowing conduction and suppressing ectopic automaticity in atrial and ventricular cells. A key feature of GFA is its selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T). This selectivity is advantageous as abnormal increases in INa,L are implicated in arrhythmogenesis, and its inhibition can help terminate arrhythmias without significantly affecting normal cardiac conduction.

Potassium Channel (IK) Blockade

GFA inhibits delayed rectifier potassium currents (IK), which are crucial for cardiac repolarization. Specifically, it blocks the hERG (Kv11.1) channel, which conducts the rapid component of the delayed rectifier current (IKr). This inhibition prolongs the action potential duration (APD), which can contribute to its anti-arrhythmic effect by increasing the effective refractory period. However, the inhibitory concentration for the hERG channel is substantially higher than for other channels, suggesting a lower risk of excessive QT prolongation, a serious side effect associated with potent hERG blockers. Studies show GFA does not significantly affect the inward rectifier current (IK1).

L-type Calcium Channel (ICa,L) Blockade

GFA also blocks the L-type calcium channel, reducing Ca2+ influx into cardiomyocytes in a concentration-dependent manner. This effect contributes to a decrease in the rate of depolarization and repolarization. The action of GFA on calcium channels is more pronounced on the inactivated state, prolonging the recovery time. This weak calcium channel blockade contributes to a slight negative inotropic effect, making it potentially suitable for patients with certain types of heart failure or bradycardia.

Quantitative Data: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various cardiac ion channels, providing a quantitative measure of its potency.

| Ion Channel Current | IC50 | Test System | Reference |

| Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | |

| Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | |

| hERG (Kv11.1) Potassium Current (IKr) | 273 µM (or 1.64 mM) | HEK293 Cells | |

| Kv1.5 Potassium Current (IKur) | >200 µM (20.6% inhibition at 200 µM) | Not Specified |

Note: The IC50 value for hERG has been reported differently across studies. This may be due to different experimental conditions or cell systems.

Signaling Pathways and Experimental Workflows

The primary mechanism of GFA is direct channel blockade rather than modulation of complex intracellular signaling cascades. The diagrams below illustrate this direct interaction, the experimental workflow used to characterize it, and the resulting physiological effect.

Caption: Direct inhibitory action of this compound on multiple cardiac ion channels.

Caption: Experimental workflow for whole-cell patch clamp analysis of GFA's effects.

Caption: Logical flow from GFA's molecular action to its therapeutic effect.

Experimental Protocols: Whole-Cell Patch Clamp Technique

The quantitative data on GFA's interaction with cardiac ion channels was primarily obtained using the whole-cell patch clamp technique. This electrophysiological method allows for the precise measurement of ionic currents across the entire cell membrane of a single cardiomyocyte or a transfected cell expressing a specific ion channel.

Objective: To measure the effect of varying concentrations of this compound on specific cardiac ion channel currents (e.g., INa, IKr, ICa,L).

Methodology:

-

Cell Preparation:

-

For native channel studies, single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).

-

For studying specific human channels, a stable cell line (e.g., Human Embryonic Kidney 293 - HEK293) is transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., hERG).

-

Cells are cultured on coverslips for use in the electrophysiology setup.

-

-

Pipette and Solutions:

-

Micropipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with tip resistances typically ranging from 2-5 MΩ when filled.

-

The internal pipette solution is formulated to mimic the intracellular ionic environment and contains the primary ion carrier for the current being studied.

-

The external bath solution mimics the extracellular environment. Specific channel blockers or ionic substitutions are used to isolate the current of interest. For example, CdCl2 may be used to block calcium currents when studying potassium currents.

-

-

Recording Procedure:

-

The micropipette is guided to a single cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is then ruptured by gentle suction, establishing the "whole-cell" configuration, which allows for electrical access to the entire cell membrane.

-

The membrane potential is clamped at a specific holding potential (e.g., -40 mV or -80 mV) by a patch-clamp amplifier.

-

A specific voltage protocol (a series of voltage steps or ramps) is applied to elicit the ionic current through the channels of interest.

-

The resulting current is recorded as the baseline or control.

-

-

Compound Application and Data Acquisition:

-

This compound, dissolved in the external solution, is applied to the cell at increasing concentrations via a perfusion system.

-

The voltage protocol is repeated at each concentration after the drug effect has reached a steady state.

-

The ionic currents are recorded before, during, and after the application of GFA.

-

-

Data Analysis:

-

The peak or steady-state current amplitude at a specific voltage is measured for each concentration.

-

The percentage of current inhibition is calculated relative to the baseline control current.

-

A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the GFA concentration.

-

The IC50 value is determined by fitting the dose-response curve with the Hill equation, representing the concentration at which GFA inhibits 50% of the maximal current.

-

Conclusion

This compound exerts its anti-arrhythmic effects through the direct blockade of multiple cardiac ion channels, a hallmark of Class I, III, and IV anti-arrhythmic agents. Its notable selectivity for the late sodium current over the transient sodium current, combined with a relatively weak inhibition of the hERG potassium channel, suggests a favorable therapeutic profile. This multi-target mechanism allows GFA to effectively suppress arrhythmias by slowing conduction, prolonging the refractory period, and reducing ectopic automaticity. The detailed characterization of its interactions with specific ion channels provides a solid foundation for its clinical application and for the development of next-generation anti-arrhythmic drugs with improved efficacy and safety.

References

- 1. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]

Guanfu Base A: A Technical Whitepaper on its Origin, Core Mechanisms, and Experimental Characterization

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA) is a C20-diterpenoid alkaloid naturally occurring in the plant Aconitum coreanum. Primarily recognized for its antiarrhythmic properties, GFA has been the subject of clinical investigation in China. This document provides a comprehensive technical overview of GFA, focusing on its origin, its molecular mechanisms of action, and the detailed experimental protocols used for its characterization. The primary molecular targets of GFA identified to date are the cytochrome P450 enzyme CYP2D6 and the hERG (human Ether-a-go-go-Related Gene) potassium ion channel. GFA acts as a potent, noncompetitive inhibitor of human CYP2D6 and a blocker of the hERG channel. This whitepaper summarizes the key quantitative data regarding these interactions, provides detailed methodologies for their assessment, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Origin and Chemical Properties

This compound is a natural product isolated from the root of Aconitum coreanum (Lèvl.) Rapaics, a plant belonging to the Ranunculaceae family.[1] While GFA has been studied for several decades, particularly in China, its sourcing remains primarily through extraction and purification from this plant material. To date, a total chemical synthesis of this compound has not been reported in peer-reviewed scientific literature.

Chemical Structure:

-

Molecular Formula: C₂₄H₃₁NO₆

-

Molecular Weight: 429.51 g/mol

-

Class: C20-Diterpenoid Alkaloid

Core Mechanisms of Action

This compound exerts its pharmacological effects primarily through the modulation of two key proteins: the metabolic enzyme CYP2D6 and the cardiac ion channel hERG.

Inhibition of Cytochrome P450 2D6

CYP2D6 is a critical enzyme in the cytochrome P450 system, predominantly expressed in the liver. It is responsible for the metabolism of approximately 25% of clinically used drugs.[1] GFA has been identified as a potent and specific inhibitor of CYP2D6 in humans, monkeys, and dogs, though it shows no significant activity against the corresponding isoforms in mice or rats.[1] In human liver microsomes (HLMs), the inhibition is noncompetitive.[1] This inhibitory action signifies a high potential for drug-drug interactions (DDIs) when GFA is co-administered with medications metabolized by CYP2D6.

Blockade of the hERG Potassium Channel

The hERG (Kv11.1) channel is a voltage-gated potassium ion channel crucial for phase 3 repolarization of the cardiac action potential. The outward flow of K⁺ ions through this channel helps terminate the plateau phase and brings the membrane potential back to its resting state. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a known risk factor for life-threatening arrhythmias. GFA has been shown to inhibit the hERG channel current in a concentration-dependent manner.

Quantitative Data Summary

The following tables summarize the key inhibitory constants and concentrations for this compound against its primary molecular targets.

Table 1: Inhibition of CYP2D6 by this compound

| Species/System | Substrate | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (HLMs) | Dextromethorphan | 1.20 ± 0.33 µM | Noncompetitive | [1] |

| Human Recombinant (rCYP2D6) | (+)-Bufuralol | 0.37 ± 0.16 µM | Noncompetitive | |

| Monkey Liver Microsomes | Dextromethorphan | 0.38 ± 0.12 µM | Competitive |

| Dog Liver Microsomes | Dextromethorphan | 2.4 ± 1.3 µM | Competitive | |

Table 2: Inhibition of hERG Channel by this compound

| System | Half-Maximal Inhibitory Concentration (IC₅₀) | Reference |

|---|

| HEK293 Cells expressing hERG | 1.64 mM | |

Detailed Experimental Protocols

The following sections describe the generalized yet detailed methodologies for assessing the interaction of a test compound like this compound with CYP2D6 and the hERG channel.

CYP2D6 Inhibition Assay (Human Liver Microsomes)

This protocol describes a typical in-vitro experiment to determine the inhibitory potential of a compound on CYP2D6 activity using dextromethorphan as a probe substrate.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Test Compound (this compound)

-

Dextromethorphan (CYP2D6 substrate)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal Standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Protocol:

-

Preparation: Prepare stock solutions of GFA, dextromethorphan, and the internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting stocks in potassium phosphate buffer.

-

Pre-incubation: In a 96-well plate, add HLMs, phosphate buffer, and varying concentrations of GFA (or vehicle control). Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation: Add the substrate, dextromethorphan, to each well to start the metabolic reaction.

-

Reaction Incubation: Immediately following substrate addition, add the NADPH regenerating system to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a cold quench solution, typically acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the formation of the metabolite (dextrorphan) from dextromethorphan using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of CYP2D6 activity at each GFA concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Further kinetic studies can be performed to determine the Kᵢ and the mechanism of inhibition (e.g., competitive, noncompetitive).

References

Guanfu Base A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Guanfu Base A, a diterpenoid alkaloid of significant interest isolated from the roots of Aconitum coreanum. This document details the discovery and various methods for its isolation and purification, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and associated signaling pathways.

Discovery and Significance

This compound is a novel heterocyclic compound that has been extensively studied for its antiarrhythmic properties.[1] It is one of the major bioactive alkaloids found in Aconitum coreanum, a plant used in traditional Chinese medicine.[2][3] Clinical studies have highlighted its potential as a therapeutic agent, with this compound hydrochloride injection being used for the treatment of arrhythmias.[4]

Isolation and Purification of this compound

Several methods have been developed for the extraction and purification of this compound from Aconitum coreanum. The choice of method impacts the yield and purity of the final product. A summary of the quantitative data from various techniques is presented below.

Data Presentation: Comparison of Isolation and Purification Methods

| Method | Starting Material | Yield of this compound | Purity of this compound | Reference |

| Pulsed Electric Field (PEF) Extraction | Dried root of Aconitum coreanum | 3.94 mg/g | Not specified | [5] |

| Heat Reflux Extraction (HRE) | Dried root of Aconitum coreanum | Lower than PEF | Not specified | |

| Ultrasonic-Assisted Extraction (UAE) | Dried root of Aconitum coreanum | Lower than PEF | Not specified | |

| pH-Zone-Refining Counter-Current Chromatography | 3.5 g of crude alkaloid extract | 578 mg | 97.2% |

Experimental Protocols

Detailed methodologies for the key experiments in the isolation and purification of this compound are provided below.

Protocol 1: Crude Alkaloid Extraction from Aconitum coreanum

-

Grinding and Extraction: 5 kg of dried Aconitum coreanum root is ground into a powder. The powder is then subjected to heat reflux extraction three times with 95% ethanol solution containing a small amount of HCl.

-

Filtration and Evaporation: The extracts are filtered, combined, and evaporated to dryness using a rotary evaporator under reduced pressure.

-

Acid-Base Extraction: The residue is dissolved in 1% HCl. This acidic solution is first washed with petroleum ether to remove non-alkaloidal components. The acidic aqueous layer is then basified to a pH of 9.5 with ammonia water.

-

Final Extraction: The basified solution is extracted with chloroform. The chloroform extracts are combined and evaporated to dryness to yield the crude alkaloid extract.

Protocol 2: Preparative Isolation by pH-Zone-Refining Counter-Current Chromatography

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing petroleum ether, ethyl acetate, methanol, and water in a 5:5:1:9 (v/v/v/v) ratio. Triethylamine (10 mM) is added to the upper organic phase as a retainer, and hydrochloric acid (10 mM) is added to the lower aqueous phase as an eluent.

-

Chromatography Column Preparation: The multilayer coil of the counter-current chromatography instrument is filled with the upper stationary phase.

-

Sample Loading: 3.5 g of the crude alkaloid extract is dissolved in a mixture of the upper and lower phases and injected into the column.

-

Elution and Fraction Collection: The mobile lower phase is pumped into the column at a specific flow rate. The effluent is monitored, and fractions are collected based on the elution profile.

-

Identification and Purity Analysis: The collected fractions containing this compound are identified using Time-of-Flight Mass Spectrometry (TOF-MS) and Proton Nuclear Magnetic Resonance (1H-NMR). The purity is determined by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by Aconitum coreanum

Recent studies have indicated that the therapeutic effects of Aconitum coreanum, particularly in the context of ischemic stroke, are mediated through the modulation of specific signaling pathways. This compound, as a major active component, is believed to play a significant role in this modulation.

Aconitum coreanum has been shown to exert its protective effects through the PI3K/Akt and KEAP1/NRF2 signaling pathways. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the KEAP1/NRF2 pathway is a key regulator of the cellular antioxidant response.

Signaling Pathway Diagram

Caption: Modulation of PI3K/Akt and KEAP1/NRF2 pathways by Aconitum coreanum.

The diterpenoid alkaloids present in Aconitum coreanum, including this compound, are thought to be the effective components that improve inflammatory conditions in cerebral ischemic stroke by acting on the PI3K/Akt signaling pathway. Furthermore, Aconitum coreanum has been found to protect against cerebral ischemia injury, likely via the PI3K/Akt and KEAP1/NRF2 pathways. The activation of these pathways leads to enhanced cell survival and a more robust antioxidant defense system.

It is important to note that the primary antiarrhythmic action of this compound is attributed to its ability to block cardiac ion channels, including sodium and L-type calcium channels. This mechanism is distinct from its modulation of the PI3K/Akt and KEAP1/NRF2 pathways. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and its therapeutic applications.

References

- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]

- 5. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]

Guanfu base A: A Deep Dive into its Structure-Activity Relationship and Core Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, has garnered significant interest as a novel antiarrhythmic agent. Its therapeutic potential is primarily attributed to its modulatory effects on cardiac ion channels, which play a crucial role in the electrophysiology of the heart. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on the currently available data. It summarizes the quantitative data on its biological activities, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. While a systematic SAR study on a broad series of synthetic this compound analogs is not yet publicly available, this guide consolidates the existing knowledge to aid researchers in the ongoing exploration and development of this promising therapeutic agent.

Introduction

This compound is a structurally complex natural product with a unique heterocyclic framework. It has been identified as a Class I antiarrhythmic drug, exhibiting its effects through the modulation of various cardiac ion channels. Understanding the relationship between its intricate structure and its biological activity is paramount for the design of more potent and selective analogs with improved therapeutic profiles. This document serves as a technical resource, compiling the known quantitative data, experimental methodologies, and mechanistic insights into the function of this compound.

Quantitative Biological Data

The primary antiarrhythmic activity of this compound stems from its ability to inhibit cardiac ion channels. The following tables summarize the available quantitative data on the inhibitory potency of this compound and its structurally related analog, Guanfu base G.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels [1]

| Ion Channel | IC50 (µM) | Test System |

| Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes |

| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes |

| hERG (Kv11.1) Potassium Channel | 273 | Not Specified |

| Kv1.5 Potassium Channel | >200 (20.6% inhibition at 200 µM) | Not Specified |

Table 2: Comparative Inhibitory Activity of this compound and Guanfu base G on hERG Potassium Channel [1][2]

| Compound | Ion Channel | IC50 (µM) | Test System |

| This compound | hERG (Kv11.1) | 273 | Not Specified |

| Guanfu base G | hERG (Kv11.1) | 17.9 | HEK293 Cells |

Table 3: Inhibitory Activity of this compound on Cytochrome P450 Enzymes [3][4]

| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Test System |

| Human CYP2D6 | 1.20 µM | Noncompetitive | Human Liver Microsomes |

| Human Recombinant CYP2D6 | 0.37 µM | Noncompetitive | Recombinant Enzyme |

| Monkey CYP2D | 0.38 µM | Competitive | Monkey Liver Microsomes |

| Dog CYP2D | 2.4 µM | Competitive | Dog Liver Microsomes |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study involving a wide array of synthetic this compound analogs is not available in the current literature, a preliminary analysis can be drawn from the comparative data of this compound and Guanfu base G.

The key structural difference between this compound and Guanfu base G lies in the substitution pattern of the diterpenoid core. The significantly higher potency of Guanfu base G in inhibiting the hERG channel (IC50 of 17.9 µM) compared to this compound (IC50 of 273 µM) suggests that the specific structural features of Guanfu base G are critical for this interaction. This highlights the sensitivity of the hERG channel to the chemical architecture of this class of alkaloids and underscores the importance of specific substitutions in determining the pharmacological profile and potential for cardiac side effects.

Furthermore, this compound exhibits a notable selectivity for the late sodium current (INa,L) over the transient sodium current (INa,T), with IC50 values of 1.57 µM and 21.17 µM, respectively. This selectivity is a desirable feature for an antiarrhythmic drug, as the late sodium current is a key contributor to arrhythmogenesis in various pathological conditions. The structural elements of this compound responsible for this selectivity are a critical area for future investigation.

Signaling Pathways and Experimental Workflows

Proposed Antiarrhythmic Mechanism of this compound

The antiarrhythmic effect of this compound is primarily mediated by its direct interaction with and inhibition of cardiac ion channels. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of antiarrhythmic action of this compound.

Experimental Workflow for Ion Channel Analysis

The inhibitory activity of this compound on cardiac ion channels is typically evaluated using the whole-cell patch-clamp technique. The following diagram outlines the general workflow for this experimental procedure.

Caption: General workflow for whole-cell patch-clamp analysis.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Cardiac Ion Channel Analysis

This protocol describes the methodology for measuring the inhibitory effects of this compound on cardiac ion channels, such as the late sodium current (INa,L) and the hERG potassium current, using the whole-cell patch-clamp technique.

A. Cell Preparation:

-

Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, or isolate primary cardiomyocytes from an appropriate animal model (e.g., guinea pig).

-

For cell lines, transiently transfect the cells with the cDNA encoding the specific ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG) using a suitable transfection reagent.

-

Plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and expression of the ion channels.

B. Electrophysiological Recording:

-

Prepare the external and internal (pipette) solutions with appropriate ionic compositions to isolate the current of interest.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with adherent cells into a recording chamber mounted on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a specific holding potential and apply a series of voltage steps (voltage protocol) to elicit the ionic current through the channel of interest.

-

Record the baseline currents before the application of the test compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the steady-state currents at each concentration.

C. Data Analysis:

-

Measure the amplitude of the ionic current before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration of the compound.

-

Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound.

-

Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the half-maximal inhibitory concentration (IC50).

CYP2D6 Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory potential of this compound on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, typically using human liver microsomes.

A. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (test inhibitor)

-

CYP2D6-specific substrate (e.g., dextromethorphan or a fluorogenic probe)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for analysis

B. Incubation Procedure:

-

Prepare a series of dilutions of this compound in the incubation buffer.

-

In a microcentrifuge tube or a 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the desired concentration of this compound or a known inhibitor (positive control).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the CYP2D6 substrate.

-

Start the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol).

-

Centrifuge the samples to precipitate the proteins.

C. Analytical Method and Data Analysis:

-

Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation in the presence and absence of this compound.

-

Determine the percentage of inhibition of CYP2D6 activity at each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate graphical methods (e.g., Lineweaver-Burk plot) to calculate the inhibition constant (Ki).

Conclusion

This compound is a promising antiarrhythmic agent with a multi-ion channel blocking profile and a notable selectivity for the late sodium current. The available quantitative data provides a solid foundation for its further development. However, the lack of comprehensive SAR studies on a series of synthetic analogs represents a significant knowledge gap. Future research efforts should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to elucidate the key structural determinants for its activity and selectivity. Such studies will be instrumental in optimizing the therapeutic potential of this natural product and in the design of novel, safer, and more effective antiarrhythmic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword of Aconitum: A Technical Guide to the Biological Activities of its Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as aconite, wolf's bane, or monkshood, holds a paradoxical position in the world of pharmacology. For centuries, its roots have been utilized in traditional medicine for their potent analgesic and anti-inflammatory properties.[1][2] However, these therapeutic benefits are intrinsically linked to the plant's extreme toxicity, a characteristic that has earned it a fearsome reputation.[3][4] This in-depth guide delves into the core of Aconitum's bioactivity, focusing on the diterpenoid alkaloids responsible for its dual nature. We will explore their diverse pharmacological effects, from pain relief and inflammation reduction to cardiotoxicity and cytotoxicity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Aconitum's Pharmacological Arsenal: A Spectrum of Biological Activities

Diterpenoid alkaloids are the primary active constituents of Aconitum species and are broadly classified into C18, C19, and C20 types based on their carbon skeletons.[3] These compounds exhibit a wide array of biological activities, making them a subject of intense research for potential therapeutic applications.

Anti-inflammatory and Analgesic Effects: Taming the Pain Pathway

Extracts from Aconitum have long been staples in traditional Chinese medicine for treating inflammatory conditions and pain. Modern pharmacological studies have validated these uses, attributing the analgesic and anti-inflammatory effects to specific diterpenoid alkaloids. For instance, lappaconitine (LA), a C19-diterpenoid alkaloid, has demonstrated potent analgesic properties, comparable to morphine but without the associated risk of addiction. Its mechanism is believed to involve the modulation of adrenergic and serotoninergic systems. Other alkaloids, such as napelline, songorine, hypaconitine, and mesaconitine, have also shown significant anti-inflammatory activity, comparable to that of sodium diclofenac, without inducing ulcerogenic side effects. The antinociceptive effects of some atisine-type alkaloids are naloxone-dependent, suggesting an interaction with opioid receptors.

Cardiotoxicity: The Dark Side of Aconitum

The therapeutic window for Aconitum alkaloids is notoriously narrow due to their profound cardiotoxic effects. Aconitine, mesaconitine, and hypaconitine are particularly potent cardiotoxins that can induce severe arrhythmias, hypotension, and even cardiac arrest. The primary mechanism of this toxicity lies in their ability to bind to and persistently activate voltage-sensitive sodium channels in the myocardium. This leads to a prolonged influx of sodium ions, causing membrane depolarization and triggering arrhythmias. Some studies also suggest that aconitine-induced cardiotoxicity may involve mitochondrial dysfunction and the inhibition of autophagy.

Cytotoxic and Antitumor Potential: A Glimmer of Hope in Cancer Therapy

Several diterpenoid alkaloids from Aconitum have demonstrated cytotoxic effects against various cancer cell lines, sparking interest in their potential as anticancer agents. For example, AC linoleate has shown antiproliferative properties against MCF-7 and MCF-7/ADR (doxorubicin-resistant) breast cancer cells, with IC50 values of 7.58 µM and 7.02 µM, respectively. Some C20-diterpenoid alkaloid derivatives have shown substantial suppressive effects against lung, prostate, and nasopharyngeal cancer cell lines. Interestingly, while aconitine itself may have a weak inhibitory effect on some cancer cells, it has been shown to reverse multidrug resistance by downregulating the expression of P-glycoprotein.

Quantitative Bioactivity Data of Aconitum Diterpenoid Alkaloids

The following tables summarize the quantitative data on the biological activities of various diterpenoid alkaloids from Aconitum.

| Alkaloid | Biological Activity | Assay System | Quantitative Data (e.g., IC50, ED50, LD50) | Reference(s) |

| Aconitine | Antinociceptive | Formalin-induced hyperalgesia in mice | ED50: ~0.06 mg/kg | |

| Aconitine | Acute Toxicity | Mice | LD50: ~0.15 mg/kg | |

| Aconitine | Cardiotoxicity | Zebrafish embryos | EC50: 14.49 mg/L (for cardiac toxicity at 72 hpf) | |

| Aconitine | Cytotoxicity | Drug-resistant human oral squamous cell carcinoma (KBv200) | IC50: 224.91 µg/mL | |

| Lappaconitine | Analgesic | - | EC50 values of 0.0591 mg/kg and 0.0972 mg/kg for some derivatives | |

| Lappaconitine | Acute Toxicity | Mice and Rats | Oral LD50: 32.4 mg/kg (mice), 20 mg/kg (rats) | |

| AC linoleate | Antiproliferative | MCF-7 and MCF-7/ADR cells | IC50: 7.58 µM (MCF-7), 7.02 µM (MCF-7/ADR) | |

| Various Diterpenoid Alkaloids | Anti-inflammatory (NO inhibition) | LPS-treated RAW 264.7 cells | IC50: 67.56 µM - 683.436 µM | |

| Flavumoline E | Cytotoxicity | HL-60, A-549, SMMC-7721, MCF-7 cells | IC50: 16.88, 33.11, 23.97, 24.21 µM, respectively | |

| Lipojesaconitine | Cytotoxicity | Four human tumor cell lines | IC50: 6.0 - 7.3 µM |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of Aconitum diterpenoid alkaloids.

Anti-inflammatory Activity Assays

-

In Vivo Models:

-

Carrageenan-Induced Paw Edema: Acute inflammation is induced in rodents by injecting a phlogistic agent (e.g., carrageenan, histamine) into the subplantar surface of the hind paw. The volume of the paw is measured at various time points after administration of the test compound or vehicle. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

-

Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic and anti-inflammatory activity. Mice are intraperitoneally injected with acetic acid to induce abdominal constrictions (writhing). The number of writhes is counted for a specific period after the administration of the test compound or control. A reduction in the number of writhes indicates an analgesic effect.

-

-

In Vitro Models:

-

Nitric Oxide (NO) Production Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a pro-inflammatory mediator. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The inhibitory effect of the test compounds on NO production is then determined.

-

Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay: Similar to the NO assay, RAW 264.7 cells are treated with LPS to stimulate the secretion of the pro-inflammatory cytokine TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analgesic Activity Assays

-

Formalin Test: This test assesses both neurogenic and inflammatory pain. Formalin is injected into the paw of a rodent, eliciting a biphasic pain response (an early acute phase followed by a later inflammatory phase). The time the animal spends licking or biting the injected paw is recorded as a measure of pain. The effect of the test compound on both phases is evaluated.

-

Hot Plate Test: This method is used to evaluate central analgesic activity. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking the paws, jumping) is measured. An increase in the reaction time after administration of the test compound indicates an analgesic effect.

Cardiotoxicity Assays

-

Isolated Atria Preparation: The atria from guinea pigs are isolated and mounted in an organ bath containing a physiological salt solution. The spontaneous beating rate and contractile force are recorded. The effects of the test alkaloids on these parameters, including the induction of arrhythmias, are then investigated.

-

Zebrafish Embryo Model: Zebrafish embryos are used as a vertebrate model to assess cardiotoxicity. Embryos are exposed to different concentrations of the test compound, and changes in heart rate, cardiac morphology, and the distance between the sinus venosus and bulbus arteriosus are observed and quantified.

Cytotoxicity and Antiproliferative Assays

-

MTT/MTS Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cell lines are incubated with the test compounds for a specific period. A reagent (MTT or MTS) is then added, which is converted into a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

-

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells. Cells are treated with the compound, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Ion Channel Modulation Assays

-

Synaptosomal Ion Homeostasis Assay: Synaptosomes (isolated nerve terminals) are used to study the effects of alkaloids on ion concentrations. The intracellular concentrations of sodium ([Na+]i) and calcium ([Ca2+]i) are measured using fluorescent indicators after exposure to the test compounds.

-

Whole-Cell Patch Clamp: This electrophysiological technique is used to directly measure the activity of ion channels in single cells. It allows for the detailed characterization of how the alkaloids modulate the function of specific ion channels, such as voltage-gated sodium channels.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of Aconitum diterpenoid alkaloids.

Caption: Anti-inflammatory mechanism of Aconitum diterpenoid alkaloids.

Caption: Mechanism of Aconitine-induced cardiotoxicity.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion: A Path Forward for Research and Development

The diterpenoid alkaloids from Aconitum represent a fascinating and challenging area of natural product chemistry and pharmacology. Their potent biological activities, ranging from promising therapeutic effects to severe toxicity, underscore the critical need for continued research. For drug development professionals, the challenge lies in decoupling the therapeutic properties from the toxic ones, a feat that may be achieved through semi-synthetic modifications of the natural alkaloid scaffolds. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic profiles is paramount for unlocking the therapeutic potential of these remarkable compounds while ensuring patient safety. This guide provides a foundational understanding for researchers and scientists to build upon as they navigate the complex but rewarding landscape of Aconitum alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 4. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: An In-depth Technical Guide on its Effects on Ion Channel Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum.[1][2] It has garnered significant scientific interest for its antiarrhythmic properties, functioning primarily through the modulation of cardiac ion channels.[1][3] As a Class I antiarrhythmic agent, GFA's mechanism of action involves the selective inhibition of specific ion currents, which distinguishes it from other related compounds and highlights its therapeutic potential.[1] This guide provides a comprehensive overview of the effects of this compound on ion channel physiology, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Quantitative Data Presentation: Inhibitory Activity on Cardiac Ion Channels

The primary mechanism of action for this compound is the direct modulation of cardiac ion channels. Its potency and selectivity have been quantified through electrophysiological studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of GFA on various cardiac ion channels, providing a quantitative comparison of its potency. For context, data for the related alkaloid Guanfu base G (GFG) is also included to highlight the differences in their pharmacological profiles.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | IC50 (μM) | Test System |

|---|---|---|

| Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes |

| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes |

| hERG (Kv11.1) | 273 | Not Specified |

| hERG (Kv11.1) | 1640 (1.64 mM) | HEK293 Cells |

| Kv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified |

| Delayed Rectifier Current (Ik) | Inhibitory effect at 100 µmol/L | Guinea Pig Ventricular Myocytes |

Data sourced from multiple studies.

Table 2: Comparative Inhibitory Activity of Guanfu Base G

| Ion Channel | IC50 (μM) | Test System |

|---|

| hERG (Kv11.1) | 17.9 | HEK293 Cells |

This comparative data illustrates that GFG is a significantly more potent inhibitor of the hERG potassium channel than GFA.

Core Mechanism and Signaling Pathways

This compound's therapeutic potential lies in its selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T). This selectivity is crucial for its antiarrhythmic effects, especially in conditions where the late sodium current is enhanced. While it also affects potassium channels, its blockade of the hERG channel, which is associated with potential QT prolongation, is significantly weaker compared to its analogue, Guanfu base G. This differential activity suggests a safer cardiac profile for GFA.

Experimental Protocols

The quantitative data on this compound's effects on ion channels are primarily obtained using the whole-cell patch clamp technique. This electrophysiological method provides precise measurements of ionic currents across the membrane of a single cell.

Whole-Cell Patch Clamp Protocol for Ion Channel Analysis

Objective: To measure the ion currents through specific channels (e.g., sodium, potassium) in isolated cardiac myocytes or transfected cell lines in the presence of varying concentrations of this compound.

Methodology:

-

Cell Preparation:

-

Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig).

-

Alternatively, a cell line (e.g., Human Embryonic Kidney - HEK293) is used, which is stably or transiently transfected with the cDNA encoding the specific ion channel of interest (e.g., hERG). Cells are cultured and prepared for electrophysiological recording.

-

-

Pipette Fabrication and Filling:

-

Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller.

-

The tip is fire-polished to ensure a smooth surface, which is critical for forming a high-resistance seal with the cell membrane.

-

The pipette is filled with an internal solution that mimics the intracellular ionic composition.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

The micropipette is positioned near the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ).

-

A subsequent brief pulse of suction ruptures the membrane patch under the pipette, establishing the whole-cell configuration, which allows electrical and diffusive access to the cell's interior.

-

-

Voltage Clamp and Data Acquisition:

-

The membrane potential is clamped at a specific holding potential.

-

Voltage protocols are applied to elicit ionic currents through the channels of interest. For example:

-

For INa,L: The cell is held at -120 mV, and a depolarizing pulse to -20 mV for 500 ms is applied to inactivate the transient sodium current and elicit the late sodium current.

-

For hERG Current: The cell is held at -80 mV, followed by a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

-

-

Currents are recorded before and after the application of this compound at various concentrations.

-

-

Data Analysis:

-

The recorded currents are analyzed to determine the inhibitory effects of the compound.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration to calculate the IC50 value.

-

Differential Effects and Therapeutic Implications

The distinct pharmacological profiles of this compound and Guanfu base G have significant implications for their potential therapeutic use and safety. GFA's selective inhibition of the late sodium current, coupled with its much lower potency for the hERG channel, positions it as a promising antiarrhythmic drug with a potentially lower risk of inducing proarrhythmic events like Torsades de Pointes, a serious side effect associated with hERG channel blockade. In contrast, GFG's potent inhibition of the hERG channel warrants careful consideration of its proarrhythmic risk.

Conclusion

This compound demonstrates a unique and therapeutically advantageous profile as an ion channel modulator. Its selective and potent inhibition of the late sodium current (INa,L), combined with a significantly lower affinity for the hERG potassium channel, distinguishes it from other compounds like Guanfu base G. This selectivity suggests that GFA could be an effective antiarrhythmic agent with a reduced risk of cardiotoxicity. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals exploring the potential of this compound as a novel therapeutic agent. Further investigation into its effects on other ion channels and its in vivo efficacy will be crucial for its clinical development.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Guanfu Base A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. It has been developed as a novel anti-arrhythmic drug and has undergone clinical trials. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of GFA, focusing on its mechanism of action, efficacy in various arrhythmia models, and pharmacokinetic profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding the pharmacological properties of this compound.

In Vitro Studies

The in vitro studies of this compound have been crucial in elucidating its mechanism of action as an anti-arrhythmic agent. These studies have primarily focused on its effects on various cardiac ion channels.

Quantitative Data on In Vitro Activities

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Cell Line | IC50 | Reference |

| hERG K+ Channel | HEK293 | 1.64 mM | [1] |

Note: While GFA is known to inhibit sodium and L-type calcium channels, specific IC50 values are not consistently reported in the reviewed literature. It is established that GFA selectively inhibits the late sodium current (INa,L) over the peak transient current (INa,T).[2]

Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

| Enzyme | Species | Microsome Type | Ki | Inhibition Type | Reference |

| CYP2D6 | Human | Liver | 1.20 ± 0.33 µM | Noncompetitive | [3] |

| CYP2D6 | Human | Recombinant | 0.37 ± 0.16 µM | Noncompetitive | [3] |

| CYP2D | Monkey | Liver | 0.38 ± 0.12 µM | Competitive | [3] |

| CYP2D | Dog | Liver | 2.4 ± 1.3 µM | Competitive |

GFA showed no significant inhibitory activity on human recombinant CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5, with only slight inhibition of 2B6 and 2E1.

Experimental Protocols

This protocol is a standard method for studying the effect of GFA on specific cardiac ion channels.

Objective: To measure the inhibitory effect of this compound on cardiac ion channels (e.g., hERG, sodium, calcium channels) in isolated cardiomyocytes or transfected cell lines.

Methodology:

-

Cell Preparation:

-

Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rat) or use a cell line (e.g., HEK293) stably or transiently transfected with the gene for the specific ion channel of interest.

-

Plate the cells on glass coverslips and allow them to adhere.

-

-

Electrophysiological Recording:

-

Mount the coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., Tyrode's solution).

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Apply specific voltage-clamp protocols to elicit and record the currents from the targeted ion channels using a patch-clamp amplifier and data acquisition system.

-

-

Compound Application:

-

After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Allow sufficient time for the drug to reach equilibrium and record the steady-state block of the ion channel current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of GFA.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

This protocol is used to assess the potential of GFA to cause drug-drug interactions.

Objective: To determine the inhibitory effect of this compound on various cytochrome P450 isoforms.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific CYP isoform substrate (e.g., dextromethorphan for CYP2D6), and a NADPH generating system in a buffer solution.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Incubation:

-

Pre-incubate the microsomes with various concentrations of GFA.

-

Initiate the reaction by adding the substrate.

-

Incubate the mixture at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of metabolite formed using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each GFA concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the GFA concentration.

-

Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, noncompetitive).

-

In Vivo Studies

In vivo studies have been essential to confirm the anti-arrhythmic efficacy and to understand the pharmacokinetic profile of this compound in living organisms.

Quantitative Data on In Vivo Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from in vivo studies of this compound and its active metabolite.

Table 3: Efficacy of this compound in Experimental Arrhythmia Models

| Arrhythmia Model | Species | GFA Dose | Route | Effect | Reference |

| K+-free and high Ca2+ induced ventricular tachycardia (VT) and fibrillation (VF) | Rat (Langendorff heart) | 20-30 mg/L | Perfusion | Reduced VT and VF rate | |

| Bei-wu-tine induced arrhythmia | Rat | 2.5-10 mg/kg | IV | Increased the amount of bei-wu-tine necessary to produce arrhythmias | |

| Ouabain-induced VT | Dog | 9-10 mg/kg | IV | Reverted to sinus rhythm in 1-2 min | |

| ACh-induced atrial fibrillation | Dog | 10-20 mg/kg | IV | Protected against atrial fibrillation |

Table 4: Pharmacokinetic Parameters of Guanfu Base I (Active Metabolite of GFA) in Rats

| Parameter | Route | Value | Unit | Reference |

| Terminal Elimination Half-life (t1/2) | IV | 2.49 | h | |

| Total Plasma Clearance (CL) | IV | 1.46 | L/h/kg | |

| Time to Maximum Concentration (Tmax) | Oral | 0.5 | h | |

| Absolute Bioavailability | Oral | 71.31 | % |

Experimental Protocols

This protocol describes a general procedure for inducing arrhythmias in animal models to test the efficacy of GFA.

Objective: To evaluate the therapeutic and prophylactic anti-arrhythmic effects of this compound in a chemically-induced arrhythmia model.

Methodology:

-

Animal Model:

-

Use appropriate animal models such as rats or dogs.

-

Anesthetize the animals according to approved protocols.

-

-

Arrhythmia Induction:

-

Administer an arrhythmogenic agent intravenously. Common agents include:

-

Ouabain: Induces ventricular tachycardia.

-

Aconitine or Bei-wu-tine: Induces various types of arrhythmias.

-

Acetylcholine (ACh): Applied topically to the atria to induce atrial fibrillation.

-

-

-

GFA Administration:

-

Therapeutic Protocol: Administer GFA intravenously after the onset of stable arrhythmia to assess its ability to revert the arrhythmia to sinus rhythm.

-

Prophylactic Protocol: Administer GFA intravenously before the administration of the arrhythmogenic agent to evaluate its protective effect.

-

-

Monitoring and Data Collection:

-

Continuously monitor the electrocardiogram (ECG) throughout the experiment to record heart rate and rhythm.

-

Record the time to onset of arrhythmia, the duration of the arrhythmia, and the time to conversion to sinus rhythm after GFA administration.

-

Monitor blood pressure and other vital signs.

-

-

Data Analysis:

-

Compare the incidence and duration of arrhythmias in the GFA-treated group with a vehicle-treated control group.

-

Analyze the changes in ECG parameters (e.g., PR interval, QRS duration, QT interval) before and after GFA administration.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-Arrhythmic Action

Caption: Mechanism of this compound's anti-arrhythmic action.

Experimental Workflow of the Whole-Cell Patch-Clamp Technique

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Flow of an In Vivo Anti-Arrhythmia Study

Caption: Logical flow of an in vivo anti-arrhythmia study.

References

- 1. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, has emerged as a promising therapeutic agent with a primary application as an anti-arrhythmic drug. Extensive research has elucidated its mechanism of action, which involves the modulation of multiple cardiac ion channels. Beyond its well-established cardiovascular effects, GFA exhibits significant anti-inflammatory and potential neuroprotective and anti-neoplastic properties. This technical guide provides an in-depth overview of the current understanding of GFA's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the full therapeutic potential of this compound.

Core Therapeutic Target: Cardiac Ion Channel Modulation

The primary therapeutic effect of this compound lies in its ability to modulate the activity of several key cardiac ion channels, thereby regulating cardiac action potentials and mitigating arrhythmias.

Multi-Channel Blockade

GFA is recognized as a multi-channel blocker, exhibiting inhibitory effects on sodium, potassium, and calcium channels in cardiomyocytes. This broad-spectrum activity contributes to its efficacy in treating a variety of arrhythmias.

Quantitative Analysis of Ion Channel Inhibition

The inhibitory potency of this compound on specific cardiac ion channels has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Target Ion Channel | Current | IC50 | Test System | Reference |

| hERG (Kv11.1) | IKr | 273 µM | Not Specified | [1] |

| Late Sodium Channel | INa,L | 1.57 µM | Guinea Pig Ventricular Myocytes | [1] |

| Transient Sodium Channel | INa,T | 21.17 µM | Guinea Pig Ventricular Myocytes | [1] |

| Kv1.5 | IKslow1 | >200 µM (20.6% inhibition at 200 µM) | Not Specified | [1] |

Electrophysiological Effects

GFA's interaction with cardiac ion channels leads to several notable electrophysiological changes:

-

Decreased Action Potential Amplitude and Vmax: At a concentration of 50 mg/L, GFA decreases the action potential amplitude and the maximal rate of depolarization (Vmax) in guinea pig papillary muscles.

-

Shortened Action Potential Duration (APD): GFA shortens the action potential duration at 90% repolarization (APD90).

-

Increased ERP/APD90 Ratio: It does not significantly affect the effective refractory period (ERP), resulting in an increased ERP/APD90 ratio.

-

Slowed Conduction Speed: GFA at 50 mg/L also slows the conduction speed in guinea pig papillary muscles.

-

Frequency- and Potential-Dependent Vmax Inhibition: The inhibitory effect of GFA on Vmax is dependent on both the frequency of stimulation and the membrane potential.

Signaling Pathway of Cardiac Ion Channel Modulation

The following diagram illustrates the direct interaction of this compound with key cardiac ion channels, leading to its anti-arrhythmic effects.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, suggesting its therapeutic potential in inflammatory diseases.

Inhibition of Pro-Inflammatory Signaling Pathways

Research indicates that GFA exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

Quantitative Data on Anti-Inflammatory Effects

Signaling Pathways in Inflammation

The diagram below illustrates the proposed mechanism by which this compound inhibits inflammatory responses through the NF-κB and MAPK signaling pathways.

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, research on its source, Aconitum coreanum, provides compelling evidence for its potential in this area.

Activation of Protective Signaling Pathways

Extracts from Aconitum coreanum have been shown to protect against cerebral ischemia injury, likely through the activation of the PI3K/Akt and KEAP1/NRF2 pathways. These pathways are crucial for cell survival, antioxidant defense, and reducing oxidative stress.

Proposed Neuroprotective Mechanism

The activation of the PI3K/Akt and KEAP1/NRF2 pathways by components of Aconitum coreanum suggests a potential mechanism for neuroprotection. This involves the upregulation of antioxidant enzymes and the promotion of cell survival signals, which can counteract the damaging effects of oxidative stress and inflammation in the brain.

Signaling Pathways in Neuroprotection

The following diagram illustrates the potential neuroprotective mechanism of action, extrapolated from studies on Aconitum coreanum.

Potential Anti-Neoplastic Activity

While direct evidence for the anti-cancer activity of this compound is still emerging, studies on related alkaloids from the Aconitum genus suggest a potential for anti-proliferative and pro-apoptotic effects in various cancer cell lines. Further research is warranted to explore GFA's efficacy and mechanism of action in cancer therapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the therapeutic targets of this compound.

Whole-Cell Patch Clamp for Ion Channel Analysis

Objective: To measure the effect of this compound on the ionic currents flowing through specific channels in isolated cardiomyocytes or transfected cell lines.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from animal models (e.g., guinea pig) or use a cell line (e.g., HEK293) stably or transiently expressing the ion channel of interest.

-

Electrode and Seal Formation: A glass micropipette with a tip diameter of approximately 1 micrometer, filled with an internal solution mimicking the intracellular fluid, is used to form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. The voltage across the cell membrane is then clamped at a specific holding potential.

-

Data Acquisition: Specific voltage protocols are applied to elicit the opening and closing of the target ion channels, and the resulting currents are recorded before and after the application of varying concentrations of this compound.

-

Data Analysis: The recorded currents are analyzed to determine the IC50 value, which is the concentration of GFA required to inhibit the channel current by 50%.

Workflow for Whole-Cell Patch Clamp Experiment

Anti-Inflammatory Activity Assay (In Vitro)

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in a cell-based model.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Cell Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

GFA Treatment: Co-incubate the stimulated cells with varying concentrations of this compound.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the dose-dependent inhibitory effect of GFA on the production of these inflammatory mediators and calculate IC50 values where possible.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, PI3K/Akt, and KEAP1/NRF2.

Methodology:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, p38, Akt, NRF2) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation in response to GFA treatment.

Conclusion and Future Directions

This compound is a multifaceted compound with well-documented anti-arrhythmic properties and significant potential in treating inflammatory and neurological disorders. Its ability to modulate multiple therapeutic targets, including ion channels and key signaling pathways, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.

-

Conducting in-depth studies to evaluate its anti-neoplastic potential and identify its specific molecular targets in cancer cells.

-

Investigating its effects on apoptosis and autophagy to understand its role in cell fate determination.

-

Performing comprehensive preclinical and clinical studies to establish its safety and efficacy in various disease models.

This technical guide provides a solid foundation for researchers and drug developers to build upon as they continue to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Guanfu Base A: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum. It has garnered significant interest as a potential therapeutic agent, primarily for its antiarrhythmic properties. GFA functions as a Class I antiarrhythmic drug by selectively inhibiting the late sodium current (INa,L), a crucial component in the repolarization phase of the cardiac action potential.[1] This selective inhibition of the late sodium current over the peak transient current is a key mechanism for its antiarrhythmic effects.[1] Additionally, this compound has been identified as a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, suggesting a potential for drug-drug interactions but also highlighting a target for therapeutic intervention in drug metabolism studies.[1]

These application notes provide detailed protocols for in vitro cell-based assays to screen and characterize the biological activity of this compound. The described assays are designed to be robust and reproducible for implementation in drug discovery and development settings.

Data Presentation

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |

| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 | |

| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 | |

| hERG Potassium Channel | HEK293 cells | Whole-cell patch clamp | 273 ± 34 |

Table 2: Inhibitory Activity of this compound on CYP2D6

| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |

Experimental Protocols

General Cell Viability Assay (MTT Assay)

This protocol serves as a preliminary screen to assess the general cytotoxicity of this compound.